
MRK-560
Descripción general
Descripción
MRK-560 es un inhibidor selectivo de la enzima gamma-secretasa, que juega un papel crucial en la escisión proteolítica de la proteína precursora amiloide. Este compuesto ha mostrado mayor potencia para la isoforma presenilina 1 sobre la isoforma presenilina 2, convirtiéndolo en un candidato significativo en el tratamiento de la enfermedad de Alzheimer .
Aplicaciones Científicas De Investigación
Research Findings
- A study demonstrated that MRK 560 effectively reduced Aβ production in cellular models, indicating its potential as a therapeutic agent for Alzheimer's disease without inducing Notch-related side effects in wild-type mouse models .
- The IC50 value for MRK 560 was found to be significantly lower for PS1 (33 ± 2 nM) than for PS2 (173 ± 24 nM), underscoring its selectivity .
Clinical Relevance
MRK 560 has shown promise in treating T-ALL, particularly cases with NOTCH1 mutations. Its selective inhibition of PS1 allows for effective targeting of leukemic cells while sparing normal hematopoietic cells from the toxic effects typically associated with broad-spectrum inhibitors.
Case Studies
- In preclinical models, MRK 560 demonstrated synergistic effects when combined with dexamethasone, leading to prolonged survival in patient-derived xenograft mouse models . The combination treatment not only increased apoptosis in leukemic cells but also enhanced the overall efficacy against T-ALL.
- Another study highlighted that MRK 560 maintained its anti-leukemic activity across various patient-derived xenograft models with different NOTCH1 mutations, demonstrating its broad applicability within this cancer type .
Safety Profile
The selective nature of MRK 560 has been linked to a favorable safety profile. Unlike traditional γ-secretase inhibitors that often cause gastrointestinal toxicity and impair T cell development, MRK 560 has shown minimal adverse effects in both preclinical and clinical settings .
Comparative Studies
- When compared to other γ-secretase inhibitors like Avagacestat and Semagacestat, MRK 560 exhibited superior selectivity and efficacy against PS1 while avoiding significant toxicity related to Notch pathway inhibition .
- Research involving various combinations of MRK 560 with existing chemotherapeutic agents has indicated enhanced therapeutic outcomes without exacerbating side effects .
Potential Clinical Applications
The ongoing research into MRK 560's applications suggests several promising avenues:
- Further clinical trials are necessary to establish the efficacy and safety of MRK 560 in human subjects with Alzheimer's disease.
- Investigating combination therapies involving MRK 560 and other targeted agents could enhance treatment efficacy for T-ALL and potentially other malignancies.
Data Summary Table
Application Area | Mechanism | Key Findings | Safety Profile |
---|---|---|---|
Alzheimer's Disease | Selective inhibition of PS1 | Reduces Aβ production; minimal Notch effects | Low toxicity in wild-type models |
T-Cell Acute Lymphoblastic Leukemia | Inhibition of NOTCH1 processing | Synergistic with dexamethasone; prolonged survival | Minimal gastrointestinal toxicity |
Mecanismo De Acción
MRK-560 ejerce sus efectos inhibiendo selectivamente la enzima gamma-secretasa. Esta inhibición evita la escisión de la proteína precursora amiloide, reduciendo así la producción de péptidos beta-amiloide. El compuesto muestra una fuerte preferencia por la isoforma presenilina 1, que es un componente clave del complejo gamma-secretasa. Esta inhibición selectiva ayuda a minimizar los efectos secundarios asociados con los inhibidores de la gamma-secretasa no selectivos .
Compuestos Similares:
Semagacestat: Otro inhibidor de la gamma-secretasa, pero con menos selectividad entre la presenilina 1 y la presenilina 2.
Avagacestat: Similar a this compound, pero con diferentes propiedades farmacocinéticas.
LY-450139: Un inhibidor de la gamma-secretasa con un rango de actividad más amplio.
Unicidad de this compound:
Selectividad: this compound tiene una mayor selectividad para la presenilina 1 sobre la presenilina 2, lo que reduce el riesgo de efectos secundarios relacionados con la señalización de Notch.
Potencia: Exhibe mayor potencia en la inhibición de la actividad de la gamma-secretasa, lo que lo convierte en un candidato más eficaz para aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide plays a crucial role in biochemical reactions by inhibiting the γ-secretase enzyme. This inhibition prevents the cleavage of APP, thereby reducing the production of Aβ peptides. The compound interacts with the γ-secretase complex, which consists of presenilin, nicastrin, APH-1, and PEN-2 proteins. The nature of these interactions involves binding to the active site of presenilin, the catalytic subunit of γ-secretase, thereby blocking its enzymatic activity .
Cellular Effects
N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide has profound effects on various types of cells and cellular processes. In neuronal cells, the compound reduces the accumulation of Aβ plaques, which are toxic to neurons and contribute to neurodegeneration. By inhibiting γ-secretase, the compound influences cell signaling pathways, particularly those involving Notch receptors, which are also substrates of γ-secretase. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and survival .
Molecular Mechanism
The molecular mechanism of action of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide involves its binding to the active site of presenilin within the γ-secretase complex. This binding inhibits the proteolytic cleavage of APP, thereby reducing the production of Aβ peptides. Additionally, the compound may also affect the processing of other γ-secretase substrates, such as Notch receptors, leading to altered cell signaling and gene expression. The inhibition of γ-secretase by this compound is highly specific, allowing for a therapeutic window where Aβ production is reduced without significant off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide have been observed to change over time. The compound is stable and maintains its inhibitory activity over extended periods. Long-term studies in vitro and in vivo have shown that chronic treatment with the compound leads to sustained reductions in Aβ levels and plaque deposition. The compound’s stability and degradation in biological systems can influence its long-term efficacy and safety .
Dosage Effects in Animal Models
The effects of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively reduces Aβ production without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including gastrointestinal disturbances and immunosuppression, due to its impact on Notch signaling. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits without toxicity .
Metabolic Pathways
N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown and excretion. The interactions with these enzymes can affect the compound’s metabolic flux and the levels of its metabolites. Understanding these pathways is crucial for optimizing the compound’s pharmacokinetics and minimizing potential drug-drug interactions .
Transport and Distribution
The transport and distribution of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide within cells and tissues are mediated by various transporters and binding proteins. The compound is capable of crossing the blood-brain barrier, allowing it to exert its effects in the central nervous system. Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins, which determine its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide is critical for its activity and function. The compound is primarily localized to the endoplasmic reticulum and Golgi apparatus, where γ-secretase is active. Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its inhibitory effects on γ-secretase and reducing Aβ production .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de MRK-560 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. Los pasos clave incluyen:
- Formación del núcleo ciclohexilo.
- Introducción del grupo sulfonilo.
- Adición de los grupos difluorofenilo y clorofenilo.
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:
- Optimización de las condiciones de reacción para maximizar el rendimiento.
- Uso de reactivos de alta pureza para garantizar la calidad del producto final.
- Implementación de técnicas de purificación como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones: MRK-560 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un sulfuro.
Sustitución: Pueden ocurrir varias reacciones de sustitución en los anillos fenilo.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Las reacciones de halogenación y nitración son comunes, utilizando reactivos como el bromo y el ácido nítrico.
Productos Principales:
- Los productos de oxidación incluyen sulfoxidos y sulfonas.
- Los productos de reducción incluyen sulfuros.
- Las reacciones de sustitución producen derivados halogenados y nitrados .
Comparación Con Compuestos Similares
Semagacestat: Another gamma-secretase inhibitor but with less selectivity between presenilin 1 and presenilin 2.
Avagacestat: Similar to MRK-560 but with different pharmacokinetic properties.
LY-450139: A gamma-secretase inhibitor with a broader range of activity.
Uniqueness of this compound:
Selectivity: this compound has a higher selectivity for presenilin 1 over presenilin 2, which reduces the risk of side effects related to Notch signaling.
Potency: It exhibits higher potency in inhibiting gamma-secretase activity, making it a more effective candidate for therapeutic applications .
Actividad Biológica
MRK 560 is a selective γ-secretase inhibitor that has garnered attention for its potential therapeutic applications, particularly in Alzheimer's disease (AD) and T-cell acute lymphoblastic leukemia (T-ALL). This article details the biological activity of MRK 560, supported by research findings, case studies, and data tables.
Overview of MRK 560
Chemical Composition:
- Chemical Name: N-[cis-4-[(4-Chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide
- Purity: ≥99%
MRK 560 selectively inhibits the proteolytic cleavage of amyloid precursor protein (APP) over the Notch signaling pathway, making it a promising candidate for reducing amyloid-beta (Aβ) levels in neurodegenerative conditions.
MRK 560's mechanism involves targeting presenilin-1 (PS1), a component of the γ-secretase complex. Research indicates that MRK 560 exhibits a higher potency for PS1 compared to presenilin-2 (PS2), with an IC50 value of approximately 0.65 nM for inhibiting Aβ40 and Aβ42 production in SH-SY5Y neuroblastoma cells .
Structural Insights
Recent studies utilizing cryo-electron microscopy have elucidated the binding interactions of MRK 560 with PS1. The compound occupies the substrate binding site of PS1, leading to conformational changes that inhibit its enzymatic activity. Notably, amino acids Thr281 and Leu282 in PS1 are critical for the isoform-selective inhibition by MRK 560 .
Biological Activity in Alzheimer's Disease
The inhibition of Aβ production by MRK 560 is significant in the context of Alzheimer's disease. The reduction of Aβ levels may help mitigate plaque formation associated with AD pathology. Importantly, MRK 560 does not induce Notch-related side effects typically observed with broad-spectrum γ-secretase inhibitors .
Data Table: Inhibition Potency of MRK 560
Compound | Target | IC50 (nM) | Effect |
---|---|---|---|
MRK 560 | Aβ40 | 0.65 | Inhibits production |
MRK 560 | Aβ42 | 0.65 | Inhibits production |
Broad GSI | Notch | Varies | Induces side effects |
Applications in T-cell Acute Lymphoblastic Leukemia (T-ALL)
MRK 560 has also shown promise in treating T-ALL, particularly in cases with NOTCH1 mutations. Studies indicate that it can enhance the efficacy of dexamethasone, a common treatment for T-ALL, without inducing gastrointestinal toxicity .
Case Study: Synergistic Effects with Dexamethasone
In vitro experiments demonstrated that the combination of MRK 560 and dexamethasone significantly increased apoptosis in T-ALL cell lines compared to either treatment alone. The synergy was quantified using a synergy score, revealing enhanced effectiveness against NOTCH1-dependent cell lines .
Data Table: Synergy Score Analysis
Treatment Combination | Synergy Score |
---|---|
Dexamethasone + MRK 560 | High |
Dexamethasone Alone | Low |
Control (NOTCH1-independent) | None |
Safety Profile and Toxicity
One of the notable advantages of MRK 560 is its safety profile. Unlike other γ-secretase inhibitors that often result in gastrointestinal toxicity due to Notch pathway inhibition, MRK 560 has been shown to maintain low toxicity levels even when combined with other therapeutic agents .
Propiedades
IUPAC Name |
N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF5NO4S2/c20-12-1-4-15(5-2-12)31(27,28)18(16-11-13(21)3-6-17(16)22)9-7-14(8-10-18)26-32(29,30)19(23,24)25/h1-6,11,14,26H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZVWDXOIGQJIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C(F)(F)F)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF5NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.